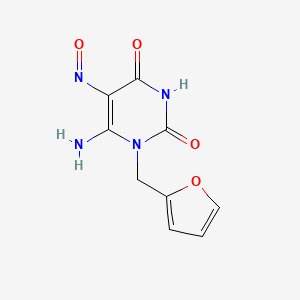
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (6AFNPD) is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicine and biochemistry. 6AFNPD is a heterocyclic compound containing a pyrimidine ring fused to a furan ring, with an amine group and a nitroso group attached to the nitrogen atoms of the pyrimidine ring. 6AFNPD has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione binds to certain enzymes in the body, including the enzyme cytochrome P450 (CYP) (6). This binding is thought to inhibit the activity of these enzymes, which in turn leads to the various biological effects of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is believed to bind to certain receptors in the body, including the estrogen receptor (ER) (7). This binding is thought to activate these receptors, which in turn leads to the various biological effects of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione.
Biochemical and Physiological Effects
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi (3). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory properties, as well as its potential to inhibit the production of reactive oxygen species (ROS) (4). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) (5). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to reduce the risk of cardiovascular diseases, as well as its potential to reduce the risk of stroke and other cardiovascular events (8).
実験室実験の利点と制限
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized in the laboratory. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has a wide range of potential applications, making it a useful compound for researchers to study. However, there are also some limitations to using 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione in laboratory experiments. 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a relatively new compound, and its exact mechanism of action is still not fully understood. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a relatively toxic compound, and it must be handled with care in the laboratory.
将来の方向性
There are several potential future directions for research on 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione. One potential direction is to further investigate the mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, in order to gain a better understanding of how it works. Another potential direction is to investigate the potential applications of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione in the fields of medicine and biochemistry, in order to determine its potential therapeutic uses. Additionally, further research could be done on the toxicology of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, in order to better understand its potential side effects. Finally, further research could be done to investigate the potential of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione to interact with other compounds in the body, in order to determine its potential interactions with drugs and other compounds.
合成法
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione can be synthesized in several different ways. One method involves the reaction of 5-nitrosopyrimidine-2,4(1H,3H)-dione (NPD) with furan-2-ylmethylamine in the presence of a base. This reaction results in the formation of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione as the major product, with a small amount of the side product 5-nitrosopyrimidine-2-ylmethyl-4(1H,3H)-dione (NPD-M) (1). Another method involves a three-step reaction sequence, starting with the reaction of NPD with furan-2-ylmethylamine in the presence of a base to form 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, followed by the reaction of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione with acetic anhydride to form 6-acetamido-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (6AANPD), and finally the reaction of 6AANPD with hydrochloric acid to form 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (2).
科学的研究の応用
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied extensively in the scientific community due to its potential applications in the fields of medicine and biochemistry. 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi (3). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory properties, as well as its potential to inhibit the production of reactive oxygen species (ROS) (4). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) (5).
特性
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c10-7-6(12-16)8(14)11-9(15)13(7)4-5-2-1-3-17-5/h1-3H,4,10H2,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLRJDYHDOADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

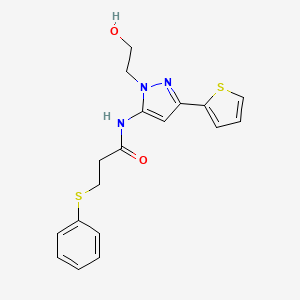
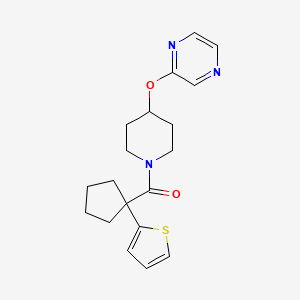
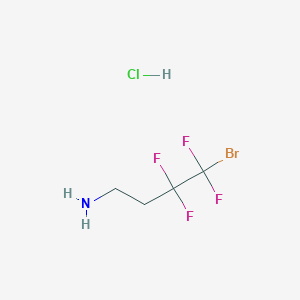
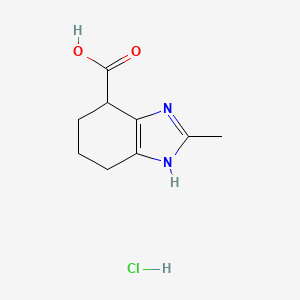
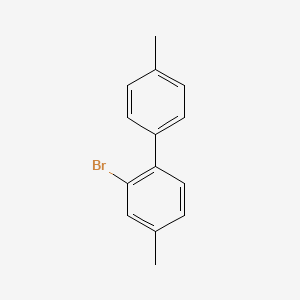
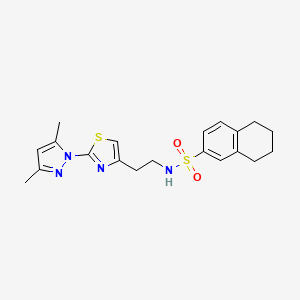
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
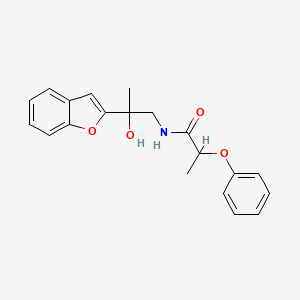
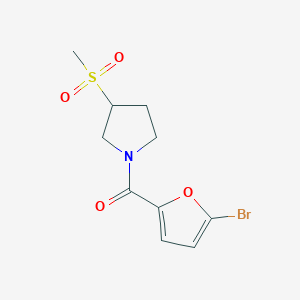

![N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2623892.png)
![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)